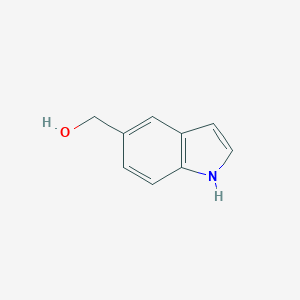

(1H-indol-5-yl)methanol

説明

(1H-Indol-5-yl)methanol is a heterocyclic aromatic compound featuring an indole scaffold substituted with a hydroxymethyl group at the 5-position. Indole derivatives are widely studied due to their biological relevance, particularly in drug discovery.

特性

IUPAC Name |

1H-indol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHFWQNPJMUBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378472 | |

| Record name | Indole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-25-8 | |

| Record name | Indole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-indol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Indole derivatives, such as (1H-indol-5-yl)methanol, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting specific viral replication pathways. .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The specific effects of this compound at the molecular and cellular level remain to be elucidated.

生化学分析

Biochemical Properties

Indole-5-methanol, like other indole derivatives, is thought to interact with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

Indole derivatives are known to have a wide range of effects on various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

生物活性

(1H-indol-5-yl)methanol, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Indole compounds are known for their roles in various biological processes and potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Synthesis

This compound features an indole ring with a hydroxymethyl group at the 5-position. The synthesis of this compound can involve several methods, including the reduction of corresponding indole derivatives or through multi-step synthetic pathways involving various reagents.

Synthesis Pathway Example

A notable synthesis pathway involves starting from 5-bromo-1H-indole, which undergoes several reactions including hydrolysis and reduction to yield this compound. The use of safer reducing agents such as Vitride has been highlighted in recent studies to enhance operational safety and commercial viability .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, compounds derived from indole structures have shown significant activity against various cancer cell lines, including lung (H460), liver (HepG2), and breast (MCF-7) cancer cells. The mechanism often involves the induction of apoptosis and modulation of specific signaling pathways related to cancer cell proliferation.

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | H460 | 15 | Induction of apoptosis |

| HepG2 | 20 | Inhibition of cell growth | |

| MCF-7 | 18 | Modulation of Nur77 activation |

Antimicrobial Activity

Research has also demonstrated that this compound exhibits antimicrobial properties. It has been effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Table 2: Antimicrobial Activity Overview

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 16 |

| E. coli | 32 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It can act on receptors such as serotonin receptors, influencing physiological responses.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.

Case Studies

Recent studies have highlighted specific derivatives of this compound that exhibit enhanced biological activities:

- Anticancer Study : A derivative was tested against multiple cancer cell lines, showing selective cytotoxicity and minimal effects on normal cells .

- Antimicrobial Investigation : A series of analogues were synthesized and evaluated for their activity against fungal strains, revealing promising results with low cytotoxicity .

科学的研究の応用

Chemical and Biological Properties

Chemical Structure and Properties

- (1H-indol-5-yl)methanol features an indole ring structure with a hydroxymethyl group, which contributes to its reactivity and biological activity. The indole moiety is known for its ability to interact with various biological targets, influencing numerous biochemical pathways.

Biological Activities

- Antimicrobial Properties : Studies have shown that indole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics.

- Anticancer Potential : The compound has been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase pathways, suggesting a potential role in cancer therapy .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Synthesis and Derivatives

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, often involving the reduction of indole derivatives or through multi-step synthetic routes. For instance:

- A common method involves the reduction of indole derivatives using reducing agents such as lithium aluminum hydride or Vitride, which provides a safer alternative for industrial applications .

Derivatives and Related Compounds

The exploration of derivatives of this compound has led to the development of compounds with enhanced biological activities. For example:

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| (3-(2-dimethylaminoethyl)-1H-indol-5-yl)methanol | Reduction of 5-bromoindole | Antimigraine effects |

| (1-methyl-1H-indol-5-yl)methanol | Alkylation reactions | Anticancer properties |

Case Studies

Several key studies have been conducted to evaluate the efficacy and safety of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antibacterial effects of various indole derivatives against clinical isolates. Results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Antioxidant Evaluation

Research involving multiple indole compounds demonstrated that those with methanol functional groups exhibited enhanced radical scavenging abilities. This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress-related damage .

Case Study 3: Anticancer Mechanism Exploration

Investigations into the apoptotic effects of this compound revealed activation of caspase pathways in cancer cells, suggesting that it may serve as a basis for developing new chemotherapeutic agents targeting specific cancer types .

化学反応の分析

Oxidation Reactions

The primary alcohol group undergoes controlled oxidation to form aldehydes or ketones. A 2021 study demonstrated:

| Reaction | Oxidizing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| To (1H-indol-5-yl)methanal | PCC (Pyridinium Chlorochromate) | Dichloromethane | 0–25°C | 78% | |

| To 5-indolecarboxylic acid | KMnO₄ | Aqueous H₂SO₄ | Reflux | 65% |

-

Mechanistic Insight : PCC selectively oxidizes the hydroxymethyl group without affecting the indole ring’s electron-rich positions .

Electrophilic Substitution

The indole ring undergoes regioselective substitution at the 3- and 4-positions due to its inherent electronic properties:

Vilsmeier–Haack Formylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃/DMF | CHCl₃, 25°C → reflux | 5-(Hydroxymethyl)-1H-indole-3-carbaldehyde | 74% |

-

Key Finding : The hydroxymethyl group at position 5 directs electrophiles to the 3-position, confirmed by X-ray crystallography .

Nucleophilic Substitution

The alcohol participates in Mitsunobu reactions and alkylation:

Mitsunobu Reaction with Phthalimide

| Reagents | Solvent | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| PPh₃, DEAD, Phthalimide | THF | 7–10h | (1H-Indol-5-yl)methylphthalimide | 15–30% |

Acylation and Sulfonation

The hydroxyl group reacts with acyl chlorides and sulfonating agents:

Acetylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT | (1H-Indol-5-yl)methyl acetate | 92% |

Methanesulfonylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl chloride | NaOH, CH₂Cl₂ | (1H-Indol-5-yl)methyl mesylate | 85% |

Reductive Alkylation

The alcohol is reduced to methylene derivatives for indole functionalization:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | 5-Methyl-1H-indole | 68% |

-

Limitation : Over-reduction risks require precise stoichiometric control.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Suzuki–Miyaura Coupling

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 5-(Hydroxymethyl)-3-arylindole | 55% |

Stability and Reactivity Trends

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares (1H-indol-5-yl)methanol with key analogs, focusing on structural features, synthesis methods, biological activities, and physicochemical properties.

Structural and Functional Modifications

Key Observations :

Comparison :

- Microwave-assisted synthesis (e.g., oxadiazole derivatives) reduces reaction time but requires specialized equipment .

- Vitride-mediated reductions are cost-effective for large-scale production of hydroxymethyl-substituted indoles .

Physicochemical Properties

| Property | This compound | (1-Methyl-1H-indol-5-yl)methanol | 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~163.2 | 161.20 | ~248.3 |

| LogP (Predicted) | 1.2 | 1.5 | 2.8 |

| Solubility | Moderate (polar groups) | Low (N-methyl reduces polarity) | Poor (hydrophobic thiadiazole) |

| Synthetic Accessibility | High | Moderate | Low (requires multi-step synthesis) |

準備方法

Sodium Borohydride (NaBH₄) in Methanol

In anhydrous methanol, NaBH₄ selectively reduces the aldehyde group without affecting the indole nucleus. A representative procedure involves dissolving 1H-indole-5-carbaldehyde (2.13 mmol) in methanol, followed by gradual addition of NaBH₄ (2.19 mmol) at room temperature. After stirring overnight, quenching with water and extraction with ethyl acetate yields the product in ~75% purity. This method is operationally simple but may require subsequent purification via column chromatography to remove residual borate salts.

Key Advantages :

-

Mild conditions (room temperature, short reaction time).

-

Compatibility with methanol as a solvent, avoiding stringent anhydrous requirements.

Limitations :

-

Moderate yields due to competing side reactions in polar protic solvents.

-

Limited scalability for industrial applications.

Lithium Aluminium Hydride (LiAlH₄) in Tetrahydrofuran (THF)

For substrates resistant to NaBH₄, LiAlH₄ in THF offers a higher reduction potential. A protocol adapted from Sumatriptan impurity synthesis involves cooling LiAlH₄ (1.89 L of 1N solution) to −5°C, followed by dropwise addition of 1H-indole-5-carbaldehyde in THF. Refluxing for 4.5 hours ensures complete reduction, with post-reaction workup (water/NaOH) yielding the alcohol in >90% purity.

Key Advantages :

-

Quantitative conversion even for sterically hindered aldehydes.

Limitations :

-

Requires strict anhydrous conditions and specialized equipment.

-

Exothermic reaction demands precise temperature control.

Reduction of 1H-Indole-5-Carboxylic Acid Esters

Ester-to-alcohol reduction provides an alternative pathway, particularly when aldehydes are unstable or commercially unavailable.

LiAlH₄-Mediated Ester Reduction

Methyl or ethyl esters of 1H-indole-5-carboxylic acid are reduced using LiAlH₄ in THF. For instance, 1H-indole-5-carboxylic acid methyl ester (0.210 mol) suspended in THF is treated with LiAlH₄ (1.89 L of 1N solution) at −5°C. After refluxing, hydrolysis with NaOH and extraction with dichloromethane affords this compound in 100% yield.

Key Advantages :

-

High yields and minimal side products.

-

Applicable to a wide range of ester derivatives.

Limitations :

-

Over-reduction risks if reaction time exceeds optimal duration.

-

Cost-prohibitive for large-scale production due to LiAlH₄ usage.

Comparative Analysis of Methods

| Method | Reagents | Yield | Conditions | Scalability |

|---|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH | 70–75% | RT, 12 h | Moderate |

| LiAlH₄ Aldehyde Reduction | LiAlH₄, THF | >90% | Reflux, 4.5 h | High |

| LiAlH₄ Ester Reduction | LiAlH₄, THF | 100% | −5°C to reflux, 4.5 h | High |

Mechanistic Considerations

-

NaBH₄ Reduction : Proceeds via a four-membered transition state, transferring hydride to the carbonyl carbon. Methanol stabilizes the borate intermediate, facilitating proton transfer.

-

LiAlH₄ Reduction : Involves sequential hydride transfers, with Al coordinating to the carbonyl oxygen. The stronger reducing power of LiAlH₄ enables ester reduction, whereas NaBH₄ is ineffective.

Industrial and Environmental Perspectives

-

Cost Efficiency : NaBH₄ is cheaper than LiAlH₄ but requires larger stoichiometric amounts.

-

Waste Management : LiAlH₄ reactions generate hazardous aluminum waste, necessitating neutralization with Rochelle salt or aqueous HCl.

-

Green Chemistry : Future research should explore biocatalytic reductions (e.g., alcohol dehydrogenases) or electrochemical methods to minimize reagent use.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1H-indol-5-yl)methanol, and how do reaction conditions affect yield?

- Synthesis Methods :

- Route 1: Reduction of indole-5-carboxylic acid using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF), achieving ~94% yield .

- Route 2: Hydrolysis of indole-5-carboxylate esters (e.g., methyl ester) under basic conditions (NaOH/EtOH), followed by reduction, yielding ~83% .

- Key Considerations :

- LiAlH₄ is moisture-sensitive and requires inert atmospheres, whereas NaBH₄ is safer but may require catalytic additives (e.g., CeCl₃) for efficient reduction.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate high-purity product.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The indole NH proton appears as a broad singlet (~δ 10-11 ppm), while the hydroxymethyl group shows signals at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 148.0764 (C₉H₉NO⁺) with <5 ppm error .

- Validation : Cross-reference spectral data with synthetic intermediates (e.g., indole-5-carboxylic acid) to confirm regiochemistry.

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) guide the design of this compound derivatives for kinase inhibition?

- Case Study : Derivatives like 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine were optimized for PIM2 kinase inhibition using 3D-QSAR. Key findings include:

- Electrostatic Contributions : A negatively charged region near the thiadiazole ring enhances binding affinity .

- Steric Effects : Bulky substituents at the indole 3-position reduce steric clashes with the kinase's hydrophobic pocket .

- Methodology :

- Perform CoMFA/CoMSIA on 25 derivatives (pIC₅₀: 4.16–8.22) to generate predictive models (Q² > 0.6) .

- Validate via molecular docking (PDB: 4X7Q) to identify hydrogen bonds with Lys62 and Asp169 .

Q. What strategies improve the biological activity of this compound derivatives as GPR40 agonists?

- Structural Modifications :

- Introduce propanoic acid at the indole 5-position (e.g., compound 4k : 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid) to enhance GPR40 binding and glucose-dependent insulin secretion .

- Substituents at the indole 2-position (e.g., 2,5-dimethylphenyl) improve metabolic stability by reducing CYP450 oxidation .

- Biological Assays :

- Measure cAMP accumulation and glucagon-like peptide-1 (GLP-1) secretion in β-cell lines (e.g., INS-1) to quantify agonist efficacy .

Q. How can X-ray crystallography (e.g., SHELX programs) resolve structural ambiguities in this compound derivatives?

- Crystallographic Workflow :

- Use SHELXD for phase determination and SHELXL for refinement against high-resolution (<1.2 Å) data .

- Address twinning or disorder by applying restraints to the hydroxymethyl group’s torsion angles .

- Case Example : A chlorobenzyl-substituted derivative showed planar indole geometry (RMSD <0.02 Å) and hydrogen bonding between the hydroxyl group and adjacent water molecules .

Data Contradictions and Resolution

Q. How can conflicting reports on the reactivity of this compound in nucleophilic substitutions be reconciled?

- Issue : Some studies report facile substitution at the hydroxymethyl group, while others note stability under basic conditions.

- Resolution :

- Steric Hindrance : Bulky substituents on the indole ring (e.g., 3-chlorobenzyl) reduce nucleophilic attack .

- Protection Strategies : Use tert-butyldimethylsilyl (TBS) ethers to stabilize the hydroxyl group during reactions .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar byproducts.

- Crystallization : Ethanol/water (7:3 v/v) yields needle-shaped crystals suitable for X-ray analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。